9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of purino[7,8-a]pyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group, a dichlorophenylmethyl group, and a dimethyl-dihydro-purino-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. The initial step often includes the preparation of the purino[7,8-a]pyrimidine core, followed by the introduction of the bromophenyl and dichlorophenylmethyl groups through substitution reactions. Common reagents used in these reactions include bromine, dichloromethane, and various catalysts to facilitate the substitution and coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl and dichlorophenylmethyl groups can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development and biochemical studies.
Medicine
This compound is of interest in medicinal chemistry for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its derivatives are explored for their pharmacological effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, materials science, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
9-(4-Bromophenyl)-9H-carbazole: A structurally similar compound with a bromophenyl group attached to a carbazole core.
4-[(4-Bromophenyl)ethynyl]pyridine: Another compound featuring a bromophenyl group, but with an ethynyl linkage to a pyridine ring.
Uniqueness
9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is unique due to its combination of a purino[7,8-a]pyrimidine core with both bromophenyl and dichlorophenylmethyl groups. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
921077-17-0 |
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Molecular Formula |
C23H20BrCl2N5O2 |
Molecular Weight |
549.25 |
IUPAC Name |
9-(4-bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20BrCl2N5O2/c1-13-10-29(17-7-4-15(24)5-8-17)22-27-20-19(30(22)11-13)21(32)31(23(33)28(20)2)12-14-3-6-16(25)9-18(14)26/h3-9,13H,10-12H2,1-2H3 |
InChI Key |
CSOCDVVHHIUKQS-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br |
solubility |
not available |
Origin of Product |
United States |
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